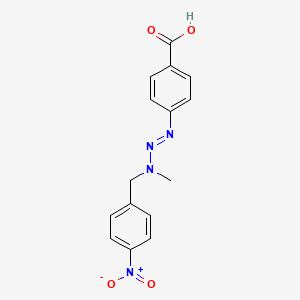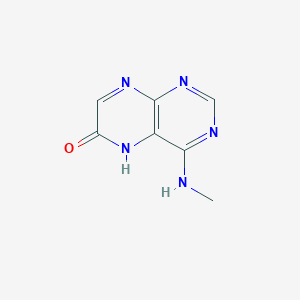
4-(Methylamino)pteridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)pteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pteridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diamino-6-(hydroxymethyl)pteridine with methylamine under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)pteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
4-(Methylamino)pteridin-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Methylamino)pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with nucleic acids and proteins, influencing various biological pathways.
Comparison with Similar Compounds
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- Methotrexate
- Aminopterin
Comparison: 4-(Methylamino)pteridin-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methotrexate and aminopterin, which are well-known antifolate drugs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
CAS No. |
89792-54-1 |
|---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-(methylamino)-5H-pteridin-6-one |
InChI |
InChI=1S/C7H7N5O/c1-8-6-5-7(11-3-10-6)9-2-4(13)12-5/h2-3H,1H3,(H,12,13)(H,8,9,10,11) |
InChI Key |
PTRCJJGCSKJRIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


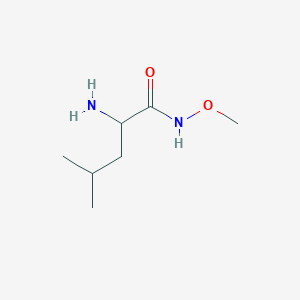

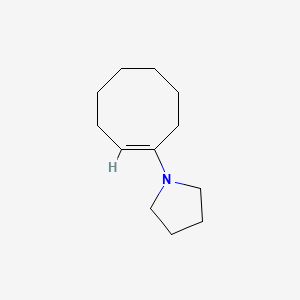
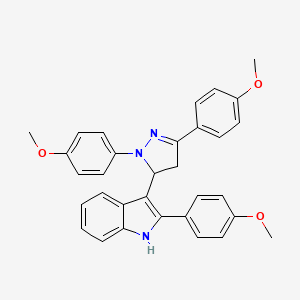
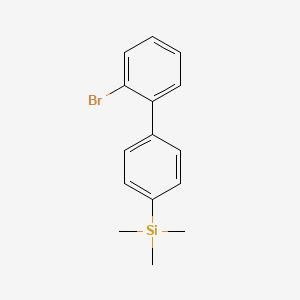
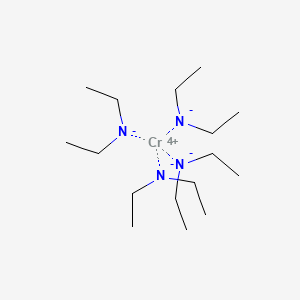
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)

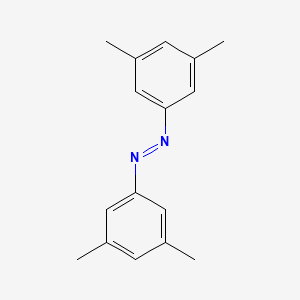
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
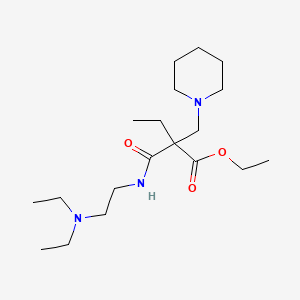
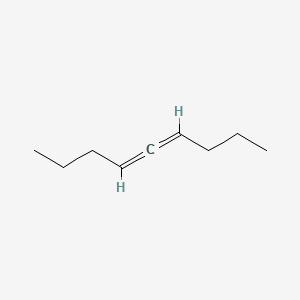
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
